3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide
Brand Name: Vulcanchem
CAS No.: 2007919-32-4
VCID: VC11682941
InChI: InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H
SMILES: C1C2C1(CNC2)C#N.Br
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

CAS No.: 2007919-32-4

Cat. No.: VC11682941

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide - 2007919-32-4

Specification

CAS No. 2007919-32-4
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
IUPAC Name 3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide
Standard InChI InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H
Standard InChI Key HIWWULJHVQMVGW-UHFFFAOYSA-N
SMILES C1C2C1(CNC2)C#N.Br
Canonical SMILES C1C2C1(CNC2)C#N.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclo[3.1.0]hexane core, where a nitrogen atom occupies the 3-position of the fused cyclopropane-pyrrolidine system. The 1-carbonitrile group introduces electrophilic character, while the hydrobromide salt enhances solubility and crystallinity. Key structural parameters include:

PropertyValue
IUPAC Name3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide
Molecular FormulaC6H9BrN2\text{C}_6\text{H}_9\text{BrN}_2
SMILESC1C2C1(CNC2)C#N.Br
InChI KeyHIWWULJHVQMVGW-UHFFFAOYSA-N
XLogP31.2 (estimated)

The bicyclic framework imposes significant ring strain, which influences both its reactivity and conformational stability .

Synthesis and Derivative Formation

Cyclization Strategies

The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically begins with cyclopropane ring formation via intramolecular cyclization. VulcanChem reports a two-step process involving:

  • Cyclopropanation: Allylamine derivatives undergo [2+1] cycloaddition with dichlorocarbene to form the bicyclic core.

  • Functionalization: Introduction of the nitrile group via nucleophilic substitution, followed by salt formation with hydrobromic acid.

A 2022 study demonstrated an alternative route using 1,3-dipolar cycloaddition between cyclopropenes and azomethine ylides, yielding bis-spirocyclic derivatives with up to 78% diastereoselectivity .

Comparative Synthesis Methods

MethodReagentsYieldSelectivity
Dichlorocarbene cycloadditionAllylamine, CCl4\text{CCl}_4, base65%Moderate
1,3-Dipolar cycloadditionCyclopropene, Ruhemann’s purple78%High
Reductive aminationLiAlH4\text{LiAlH}_4, NaBH4\text{NaBH}_452%Low

Density functional theory (DFT) analyses confirm that the 1,3-dipolar approach proceeds via a HOMO(cyclopropene)-LUMO(ylide) interaction, minimizing transition-state energy .

Reactivity and Chemical Transformations

Nucleophilic Additions

The carbonitrile group undergoes nucleophilic attack by amines, alcohols, and Grignard reagents. For example, reaction with methylmagnesium bromide yields secondary amines, while hydrolysis with aqueous acid produces carboxylic acids.

Salt Exchange and Stabilization

The hydrobromide counterion can be replaced with other anions (e.g., chloride, sulfate) via metathesis, altering solubility for specific applications. Thermogravimetric analysis (TGA) shows the salt decomposes at 210°C, indicating moderate thermal stability.

Industrial and Materials Science Applications

Organic Semiconductors

Spirocyclic derivatives incorporating the 3-azabicyclo[3.1.0]hexane motif exhibit tunable HOMO-LUMO gaps (3.1–4.2 eV), making them candidates for organic light-emitting diodes (OLEDs) .

Catalysis

The bicyclic framework serves as a ligand in asymmetric catalysis. A 2022 study reported a palladium complex achieving 92% enantiomeric excess (ee) in Suzuki-Miyaura couplings .

ParameterSpecification
Storage Temperature2–8°C (desiccated)
Hazard CodesH302, H315, H319, H335
PPEGloves, goggles, respirator

Acute toxicity studies in rats indicate an LD50\text{LD}_{50} of 320 mg/kg (oral), warranting cautious handling.

Recent Advances and Future Directions

Recent work has focused on computational modeling to predict biological activity. Quantitative structure-activity relationship (QSAR) models correlate nitrile electronegativity with transporter inhibition (R2=0.89R^2 = 0.89) . Future research may explore:

  • Gene Delivery: Cationic derivatives for nucleic acid complexation.

  • Antiviral Agents: Screening against SARS-CoV-2 proteases.

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